N-butyl-3-nitrobenzamide

Physicochemical Characterization Isomer Differentiation Process Chemistry

Procure authentic N-Butyl-3-nitrobenzamide (CPI1135) for neurodegenerative research and DprE1 inhibitor SAR studies. The specific 3-nitro substitution and n-butyl chain are critical for assay reproducibility and patent consistency. This intermediate's distinct physicochemical properties (bp 385.4°C) cannot be replicated by positional isomers, ensuring your results are valid and comparable.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 70001-47-7
Cat. No. B1267492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-nitrobenzamide
CAS70001-47-7
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14)
InChIKeyPLKPLRMLCSBJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-nitrobenzamide (CAS 70001-47-7) as a Distinct Nitrobenzamide Building Block for Neurodegenerative and Antimycobacterial Research


N-Butyl-3-nitrobenzamide (CAS 70001-47-7) is a nitroaromatic benzamide derivative characterized by an n-butyl amide chain and a nitro group at the 3-position of the phenyl ring . This compound serves as a key intermediate and structural scaffold in medicinal chemistry, with documented applications in neurodegenerative disorder treatment as exemplified by its inclusion in pharmaceutical composition patents under the internal designation CPI1135 [1]. Unlike generic nitrobenzamide analogs, the specific substitution pattern and alkyl chain length of this compound confer distinct physicochemical and potential biological properties that cannot be replicated by simple positional isomers or other N-alkyl derivatives [2].

Why N-Butyl-3-nitrobenzamide Cannot Be Interchanged with Positional Isomers or Other N-Alkyl Analogs


In medicinal chemistry and materials science, the precise positioning of the nitro group and the nature of the N-alkyl substituent critically dictate both physicochemical properties and biological activity. For nitrobenzamides, the 3-nitro substitution pattern influences electronic distribution and hydrogen-bonding capabilities differently than the 2- or 4-nitro isomers . Furthermore, studies on N-alkyl nitrobenzamides reveal that alkyl chain length directly impacts lipophilicity, cellular permeability, and target engagement, with optimal chain lengths being highly specific to the intended application [1]. Substituting N-butyl-3-nitrobenzamide with a positional isomer or an analog bearing a different alkyl group (e.g., tert-butyl, pentyl) would alter key properties such as boiling point, density, metabolic stability, and receptor binding affinity, thereby compromising experimental reproducibility or therapeutic efficacy [2]. The following quantitative evidence substantiates why this specific compound must be prioritized for procurement.

Quantitative Differentiation of N-Butyl-3-nitrobenzamide from Closest Analogs


Boiling Point Distinction: Meta-Nitro Isomer Exhibits Lower Boiling Point than Para-Nitro Analog

N-Butyl-3-nitrobenzamide (meta-nitro isomer) displays a predicted boiling point of 385.4°C at 760 mmHg . In contrast, N-butyl-4-nitrobenzamide (para-nitro isomer) exhibits a significantly higher boiling point of 404.8°C at 760 mmHg . This 19.4°C difference, equivalent to a 5% increase in boiling temperature, stems from the altered molecular packing and dipole moment associated with the para-nitro substitution pattern. The ortho-nitro isomer, N-butyl-2-nitrobenzamide, has a predicted boiling point of 385.9°C, which is only 0.5°C higher than the meta isomer .

Physicochemical Characterization Isomer Differentiation Process Chemistry

Density and Vapor Pressure Profile of N-Butyl-3-nitrobenzamide

N-Butyl-3-nitrobenzamide exhibits a predicted density of 1.2 ± 0.1 g/cm³ , which is comparable to the predicted densities of its positional isomers N-butyl-2-nitrobenzamide (1.162 ± 0.06 g/cm³) [1] and N-butyl-4-nitrobenzamide (1.162 g/cm³) . However, the meta isomer is further characterized by a predicted vapor pressure of 0.0 ± 0.9 mmHg at 25°C and an enthalpy of vaporization of 63.4 ± 3.0 kJ/mol . These values indicate low volatility at room temperature and a moderate energy requirement for phase transition.

Material Properties Formulation Science Physical Chemistry

Positional Isomerism Dictates Biological Activity Profile in Nitrobenzamide Derivatives

A 2024 study on N-alkyl nitrobenzamides demonstrated that the 3-nitro substitution pattern is essential for antimycobacterial activity, with the most potent compounds in the series all bearing the nitro group at the meta position [1]. Within this series, derivatives with intermediate lipophilicities (corresponding to alkyl chains of 6 to 12 carbons) exhibited MIC values as low as 16 ng/mL against Mycobacterium tuberculosis H37Rv [1]. While N-butyl-3-nitrobenzamide (C4 chain) was not directly evaluated in this particular study, the SAR trends indicate that the butyl chain would confer lower lipophilicity and potentially different activity compared to the optimal C6–C12 analogs. In a separate context, the 3-nitro substitution has been associated with neuroprotective activity in patent literature, as exemplified by the inclusion of N-butyl-3-nitrobenzamide (CPI1135) in compositions for treating Parkinson's disease [2].

Structure-Activity Relationship Antimycobacterial Drug Design

Thermal Behavior Contrast: N-Butyl vs. N-tert-Butyl-3-nitrobenzamide

N-tert-Butyl-3-nitrobenzamide (CPI1034) is a crystalline solid with a reported melting point of 123–125°C and a synthesis yield of 92% [1]. In contrast, N-butyl-3-nitrobenzamide (n-butyl chain) has no reported melting point in authoritative databases, suggesting it may be an oil or low-melting solid at room temperature . The branched tert-butyl group introduces steric hindrance that promotes crystallization and likely enhances metabolic stability, whereas the linear n-butyl chain confers greater conformational flexibility and different solubility characteristics .

Solid State Chemistry Crystallinity Formulation

Procurement-Driven Application Scenarios for N-Butyl-3-nitrobenzamide


Neurodegenerative Disease Research and CPI1135 Reference Standard

N-Butyl-3-nitrobenzamide is explicitly claimed as an active ingredient in pharmaceutical compositions for treating neurodegenerative disorders, including Parkinson's disease, under the internal code CPI1135 . Researchers developing follow-on compounds or investigating the mechanism of action of the CPI series require authentic N-butyl-3-nitrobenzamide as a reference standard to validate assay results and ensure structural fidelity. Procurement of this specific compound, rather than a positional isomer, is essential to maintain consistency with the patent literature and to accurately reproduce claimed biological effects [2].

Antimycobacterial SAR Studies and Lipophilicity Optimization

Recent studies have established that N-alkyl-3-nitrobenzamides act as DprE1 inhibitors with potent antimycobacterial activity, but that activity is highly dependent on alkyl chain length . N-Butyl-3-nitrobenzamide (C4 chain) serves as a key comparator in structure-activity relationship (SAR) investigations, allowing researchers to quantify how increasing chain length from C4 to C6, C8, C10, and C12 modulates MIC values, cytotoxicity (LC50), and selectivity (LC50/MIC ratio) . Its moderate lipophilicity (clogP ~2.5 predicted) provides a baseline for understanding the optimal lipophilic window for DprE1 inhibition.

Physicochemical Benchmarking and Process Development

The distinct boiling point of N-butyl-3-nitrobenzamide (385.4°C) compared to its para-isomer (404.8°C) makes it a valuable benchmark for studying the influence of nitro group position on intermolecular interactions and phase behavior . Process chemists developing distillation or crystallization protocols for nitrobenzamide libraries can use these data to optimize separation conditions and predict purification outcomes. The compound's vapor pressure profile (0.0 ± 0.9 mmHg at 25°C) further informs safe handling and storage practices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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